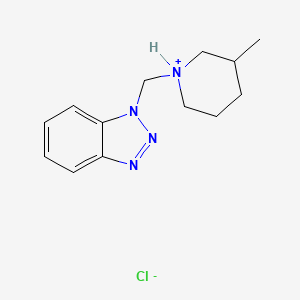![molecular formula C12H20Cl2N2O B13730517 [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)
[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a methanol group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.
Introduction of the Methanol Group: The methanol group is added via reduction reactions, often using reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a catalyst or ligand in various chemical reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, aiding in biochemical research.
Medicine:
Drug Development: The compound is a potential candidate for drug development due to its structural features and reactivity.
Therapeutic Agents: It may be explored for its therapeutic potential in treating various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals.
作用机制
The mechanism of action of [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, affecting signal transduction pathways.
相似化合物的比较
Piperidine Derivatives: Compounds like piperidine, piperidinone, and piperidinyl methanol share structural similarities.
Pyridine Derivatives: Compounds such as pyridine, pyridyl methanol, and pyridyl piperidine are structurally related.
Uniqueness:
Structural Features: The combination of a piperidine ring, pyridine ring, and methanol group makes [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride unique.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from other compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H20Cl2N2O |
|---|---|
分子量 |
279.20 g/mol |
IUPAC 名称 |
[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12;;/h1-2,5,8,11,15H,3-4,6-7,9-10H2;2*1H |
InChI 键 |
LUBUMPSKESNHHE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CO)CC2=CN=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


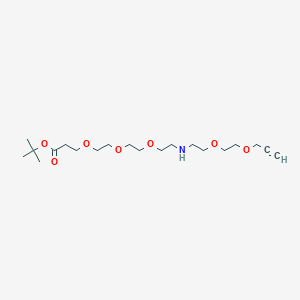
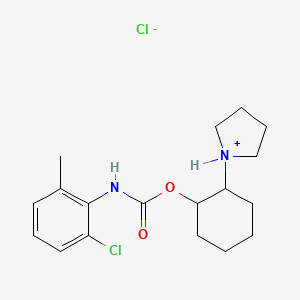
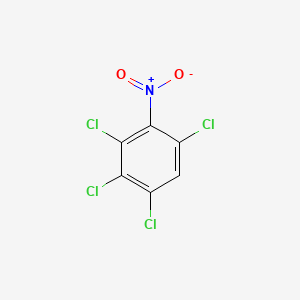

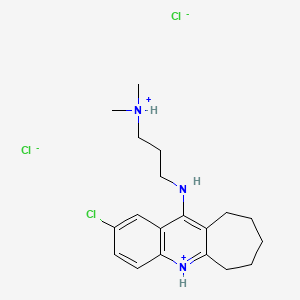
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)

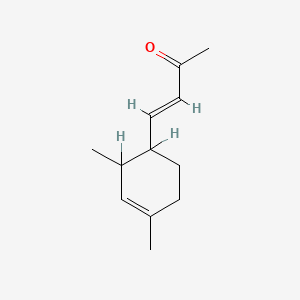
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
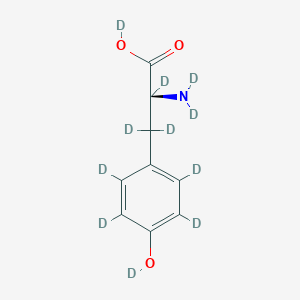
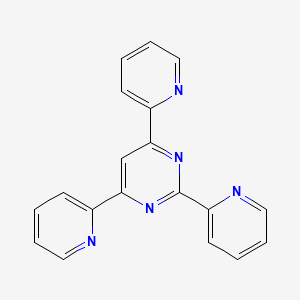
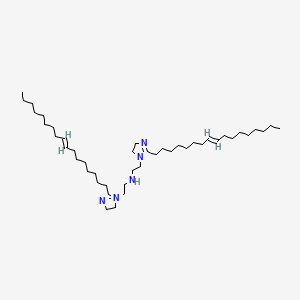
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
